molecular formula C4H3NO3 B1200269 3-Oxauracil CAS No. 34314-63-1

3-Oxauracil

Cat. No.: B1200269
CAS No.: 34314-63-1
M. Wt: 113.07 g/mol
InChI Key: WQAIPNTUCFSZRZ-UHFFFAOYSA-N
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Description

3-Oxauracil, also known as 2H-1,3-oxazine-2,6-dione, is an organic compound with the molecular formula C4H3NO3. It is a pyrimidine analogue and has been studied for its potential biological and chemical applications. This compound is characterized by its white crystalline powder form and is soluble in water and alcohol-based solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxauracil can be synthesized through the reaction of maleic anhydride with trimethylsilyl azide. The reaction is carried out without any added solvent at temperatures between 55 to 60 degrees Celsius. This process yields an N-trimethylsilyl intermediate, which is then treated with ethanol to produce this compound in excellent yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method involving maleic anhydride and trimethylsilyl azide provides a reliable route that could be scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions: 3-Oxauracil undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-Oxauracil involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the enzyme cytosine deaminase, leading to the hydrolytic deamination of cytosine to uracil and ammonia . This inhibition disrupts the normal metabolic processes of certain cells, contributing to its antineoplastic and antiviral effects.

Comparison with Similar Compounds

    Uracil: A naturally occurring pyrimidine base found in RNA.

    Thymine: Another pyrimidine base found in DNA.

    5-Fluorouracil: A pyrimidine analogue used as an antineoplastic agent.

Comparison:

    Uracil and Thymine: Unlike 3-Oxauracil, these compounds are naturally occurring and play essential roles in genetic material.

    5-Fluorouracil: Similar to this compound, 5-Fluorouracil is used in cancer treatment.

This compound’s unique structure and mechanism of action make it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

3H-1,3-oxazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c6-3-1-2-5-4(7)8-3/h1-2H,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAIPNTUCFSZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187878
Record name 3-Oxauracil
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Molecular Weight

113.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34314-63-1
Record name 3-Oxauracil
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Record name 3-Oxauracil
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Record name 3-Oxauracil
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Record name 3-Oxauracil
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Record name 3-OXAURACIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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